9-(2-methoxyphenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
Compounds with the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine moiety have been synthesized and studied for their potential applications . These compounds are known for their excellent insensitivity toward external stimuli and good detonation performance .
Synthesis Analysis
The synthesis of similar compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using X-ray diffraction . This helps to illustrate the relationship between weak interactions and the sensitivity of energetic materials .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically evaluated using various assays, such as cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Physical and Chemical Properties Analysis
These compounds often exhibit excellent thermal stability and good calculated detonation performance . For example, one of the compounds has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (T d = 305 °C), and very good calculated detonation performance .Scientific Research Applications
H1-Antihistaminic Agents
A study by Alagarsamy et al. (2009) synthesized a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, tested for in vivo H1-antihistaminic activity on guinea pigs. These compounds showed significant protection against histamine-induced bronchospasm, with one compound identified as more potent than the reference standard chlorpheniramine maleate, highlighting their potential as new H1-antihistaminic agents with minimal sedation effects Alagarsamy et al., 2009.
Adenosine Antagonists
Francis et al. (1988) discovered a potent adenosine antagonist, CGS 15943, during a search for benzodiazepine receptor modulators. This compound and its analogs were synthesized and evaluated, demonstrating significant activity in binding potency at A1 and A2 receptors and as antagonists in biological test systems Francis et al., 1988.
Tubulin Polymerization Inhibitors
Driowya et al. (2016) synthesized a series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as conformationally restricted CA-4 analogues. These compounds were tested for their tubulin polymerization and growth inhibitory activities, identifying 3-hydroxy-4-methoxy derivatives as potent inhibitors of tubulin assembly and possessing anticancer activity, indicating their utility as vascular disrupting agents Driowya et al., 2016.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(2-methoxyphenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5/c1-27(2)13-17-22(18(32)14-27)23(16-9-7-8-10-19(16)33-3)31-26(28-17)29-25(30-31)15-11-20(34-4)24(36-6)21(12-15)35-5/h7-12,23H,13-14H2,1-6H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHHCTJWJPBYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)N2)C5=CC=CC=C5OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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